
8-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
Synthesis of Quinoline Derivatives : Quinoline derivatives, including those related to 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, are synthesized through condensation and cyclization processes. These compounds can be further modified to produce various quinolinone isomers and carboxylic acids, offering a basis for diverse chemical applications (Lefebvre, Marull, & Schlosser, 2003).
Structural Elaboration for Functionalization : The bromo- and trifluoromethyl-functionalized quinolines undergo halogen/metal exchange reactions, leading to the generation of lithiated quinolines. These intermediates are key for further functionalization, providing a route to synthesize structurally diverse quinoline-based compounds (Marull & Schlosser, 2003).
Medicinal Chemistry and Antimicrobial Properties
Antimicrobial and Antimalarial Agents : Derivatives of bromo-chloro-quinoline, including those structurally related to 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, have been evaluated for their antimicrobial and antimalarial properties. The synthesis route typically involves multiple steps starting from bromo-chloro-quinolinol intermediates (Parthasaradhi et al., 2015).
Potential Antitumor Agents : Halogenated quinolines, closely related to the 8-Bromo-2-chloro-4-(trifluoromethyl)quinoline, have been synthesized as potential antitumor agents. These compounds, through structural modifications, demonstrate varying degrees of activity against different types of tumors (Lin & Loo, 1978).
Materials Science and Other Applications
Photoluminescent Properties : Studies on quinoline derivatives, such as 8-bromoquinoline, have led to the synthesis of compounds with unique photoluminescent properties. These findings are significant in the field of materials science, particularly for the development of novel luminescent materials (Consorti et al., 2004).
Corrosion Inhibition in Metals : Quinoline derivatives, including bromoquinoline, have been investigated for their role in corrosion inhibition. These compounds show potential in protecting metals like steel against corrosion, especially in acidic environments (Tazouti et al., 2021).
Propiedades
IUPAC Name |
8-bromo-2-chloro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-3-1-2-5-6(10(13,14)15)4-8(12)16-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHABPTEUUBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-4-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)
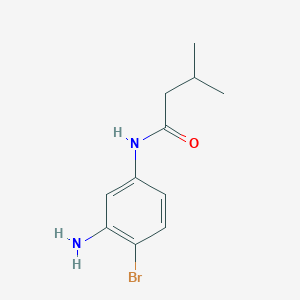
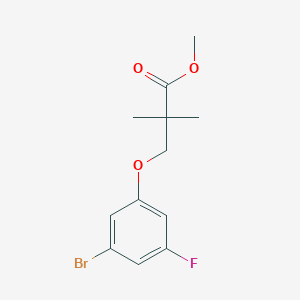
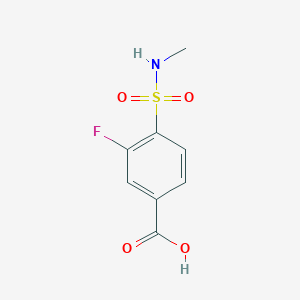
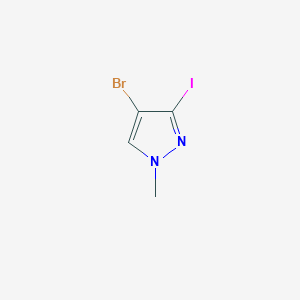
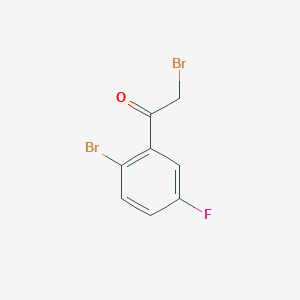
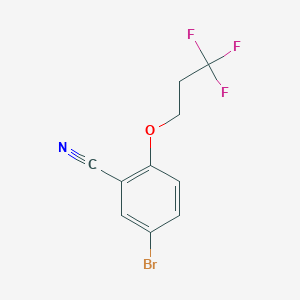

amine](/img/structure/B1450420.png)

